molecular formula C10H7FN2O2 B13341092 2-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid

2-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B13341092
M. Wt: 206.17 g/mol
InChI Key: NNVJDFUCERARAF-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a fluorophenyl group attached to the imidazole ring, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid typically involves the reaction of 4-fluoroaniline with glyoxal in the presence of ammonium acetate to form the imidazole ring. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the imidazole ring. The resulting product is then subjected to carboxylation to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of biological pathways. For instance, it may inhibit the activity of specific enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid stands out due to its imidazole ring structure, which imparts distinct chemical reactivity and biological activity. The presence of both the fluorophenyl group and the carboxylic acid group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H7FN2O2

Molecular Weight

206.17 g/mol

IUPAC Name

2-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid

InChI

InChI=1S/C10H7FN2O2/c11-7-3-1-6(2-4-7)9-12-5-8(13-9)10(14)15/h1-5H,(H,12,13)(H,14,15)

InChI Key

NNVJDFUCERARAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(N2)C(=O)O)F

Origin of Product

United States

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